molecular formula C7H10O3 B15077312 2-Hydroxy-But-3-Enoic Acid Allyl Ester

2-Hydroxy-But-3-Enoic Acid Allyl Ester

Cat. No.: B15077312
M. Wt: 142.15 g/mol
InChI Key: HOAPRVOMYGIBCZ-UHFFFAOYSA-N
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Description

2-Hydroxy-But-3-Enoic Acid Allyl Ester is an organic compound with the molecular formula C7H10O3 It is an ester derivative of 2-hydroxybut-3-enoic acid and allyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-But-3-Enoic Acid Allyl Ester typically involves the esterification of 2-hydroxybut-3-enoic acid with allyl alcohol. One common method includes the use of a base such as potassium carbonate (K2CO3) and a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures, around 45°C, for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of esterification and the use of catalysts and solvents in a controlled environment would likely be applied on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-But-3-Enoic Acid Allyl Ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to alcohols.

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Conditions may vary, but typical reagents include halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-Hydroxy-But-3-Enoic Acid Allyl Ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Its derivatives may be studied for their biological activity and potential therapeutic uses.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It can be used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-But-3-Enoic Acid Allyl Ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    3-Butenoic Acid: Similar in structure but lacks the ester group.

    Allyl Acetate: Contains an allyl group but differs in the acid component.

    2-Hydroxy-But-3-enoic Acid: The parent acid without the esterification.

Uniqueness

2-Hydroxy-But-3-Enoic Acid Allyl Ester is unique due to the combination of its hydroxyl, ester, and allyl functional groups.

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

prop-2-enyl 2-hydroxybut-3-enoate

InChI

InChI=1S/C7H10O3/c1-3-5-10-7(9)6(8)4-2/h3-4,6,8H,1-2,5H2

InChI Key

HOAPRVOMYGIBCZ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C(C=C)O

Origin of Product

United States

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